Cas no 878465-57-7 (N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide)

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide is a synthetic organic compound featuring a benzenecarboximidamide core substituted with a methyl group and a 3-methyl-1,2-oxazol-5-yl moiety. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as an intermediate or pharmacophore in the development of bioactive molecules. The presence of the oxazole ring enhances its stability and may influence binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it a versatile building block for heterocyclic synthesis. The compound is typically characterized by high purity and consistent performance in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide structure
878465-57-7 structure
Product name:N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide
CAS No:878465-57-7
MF:C12H13N3O
Molecular Weight:215.251122236252
MDL:MFCD08444231
CID:2627438
PubChem ID:9361728

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide 化学的及び物理的性質

名前と識別子

    • N-methyl-N'-(3-methylisoxazol-5-yl)benzenecarboximidamide
    • 1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE
    • N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide
    • N-Methyl-N'-(3-methylisoxazol-5-yl)benzimidamide
    • NE21012
    • (E)-N-methyl-N'-(3-methylisoxazol-5-yl)benzimidamide
    • N-METHYL-N'-(3-METHYL-5-ISOXAZOLYL)BENZENECARBOXIMIDAMIDE
    • (E)-N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzene-1-carboximidamide
    • J-523695
    • EN300-24296
    • AKOS030681300
    • Z178957420
    • N'-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide
    • AKOS001224268
    • 878465-57-7
    • G36734
    • MDL: MFCD08444231
    • インチ: 1S/C12H13N3O/c1-9-8-11(16-15-9)14-12(13-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)
    • InChIKey: MOSWWFHZRNXUOV-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C)=N1)N/C(/C1C=CC=CC=1)=N/C

計算された属性

  • 精确分子量: 215.105862047g/mol
  • 同位素质量: 215.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4
  • XLogP3: 2.1

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-24296-0.5g
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide
878465-57-7 95.0%
0.5g
$175.0 2025-02-20
Enamine
EN300-24296-5g
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide
878465-57-7 95%
5g
$743.0 2023-09-15
Aaron
AR00GV3C-5g
1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE
878465-57-7 95%
5g
$1047.00 2023-12-13
Enamine
EN300-24296-10g
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide
878465-57-7 95%
10g
$1101.0 2023-09-15
Enamine
EN300-24296-1g
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide
878465-57-7 95%
1g
$256.0 2023-09-15
A2B Chem LLC
AH85692-250mg
N-Methyl-N'-(3-methylisoxazol-5-yl)benzimidamide
878465-57-7 95%
250mg
$132.00 2023-12-29
1PlusChem
1P00GUV0-5g
1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE
878465-57-7 95%
5g
$981.00 2024-04-20
Chemenu
CM456971-1g
1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE
878465-57-7 95%+
1g
$224 2023-03-07
TRC
M104375-100mg
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide
878465-57-7
100mg
$ 95.00 2022-06-04
Enamine
EN300-24296-0.25g
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide
878465-57-7 95.0%
0.25g
$92.0 2025-02-20

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide 関連文献

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamideに関する追加情報

Introduction to N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide (CAS No. 878465-57-7)

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide, a compound with the CAS number 878465-57-7, represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a benzenecarboximidamide moiety combined with a 3-methyl-1,2-oxazol-5-yl group makes it a promising candidate for further exploration in drug development.

The< strong>N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide molecule exhibits a complex and intricate structure that contributes to its diverse chemical behavior. The benzenecarboximidamide functional group is known for its ability to interact with biological targets, making it a valuable component in the design of novel therapeutic agents. Additionally, the 3-methyl-1,2-oxazol-5-yl moiety introduces additional functionality that can enhance the compound's pharmacological properties.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Heterocycles, such as those found in N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide, often exhibit enhanced binding affinity and selectivity towards biological targets. This has led to increased interest in developing new heterocyclic derivatives as potential drug candidates. The< strong>3-methyl-1,2-oxazol-5-yl group, in particular, has been shown to improve the solubility and bioavailability of pharmaceutical compounds, making it an attractive feature for drug design.

In the context of current research, N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide has been investigated for its potential role in addressing various therapeutic challenges. The compound's unique structural features suggest that it may have applications in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. Preliminary studies have demonstrated promising results in vitro, indicating that this compound may exhibit significant pharmacological activity.

The synthesis of N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide involves a series of carefully orchestrated chemical reactions. The process typically begins with the formation of the benzenecarboximidamide core, followed by the introduction of the 3-methyl-1,2-oxazol-5-yl group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity levels. These synthetic strategies ensure that the final product is suitable for further biological evaluation.

The pharmacological profile of N-methyl-N'-(3-methyl-1,2-oxazol-5-yll)benzenecarboximidamide is an area of active investigation. Researchers are particularly interested in understanding how the compound interacts with target enzymes and receptors at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate the binding mechanism of this compound. These studies provide valuable insights into its potential therapeutic applications and help guide future drug development efforts.

One of the most exciting aspects of N-methyl-N'-(3-methyl-l,l -oxazol-S -yl)benzenecarboximidamide is its versatility in drug design. The compound's unique structural features allow it to be modified in various ways to optimize its pharmacological properties. For example, researchers can explore different substitution patterns on the benzenecarboximidamide ring or alter the 3-methyl-l,l -oxazol-S -yl group to enhance specific biological activities. This flexibility makes it an attractive scaffold for developing novel therapeutics.

The development of new pharmaceuticals is a complex and multifaceted process that requires extensive research and collaboration among scientists from various disciplines. N-methyl-N'-(3-methyl-l,l -oxazol-S -yl)benzenecarboximidamide exemplifies this collaborative effort by integrating insights from organic chemistry, medicinal chemistry, and pharmacology. The compound's potential as a therapeutic agent underscores the importance of interdisciplinary research in advancing healthcare solutions.

As our understanding of biological systems continues to grow, so does our ability to design molecules that can interact with specific targets in a precise manner. N-methyl-N'-(3 methyl-l,l oxazo l-S yl )ben zen ecar box imid amide stands at the forefront of this innovation by combining cutting-edge chemical synthesis with rigorous biological evaluation. Its development represents a significant step forward in creating more effective and targeted therapies for a wide range of diseases.

In conclusion, N methyl N ( 3 methyl l l ox az ol S yl ) ben zen ecar box imid amide ( CAS No . 878465 57 7 ) is a remarkable compound with substantial potential in pharmaceutical research . Its unique structure , combined with promising preliminary results , makes it an exciting candidate for further exploration . As scientific understanding continues to evolve , this compound is poised to play a crucial role in developing novel treatments that address unmet medical needs .

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